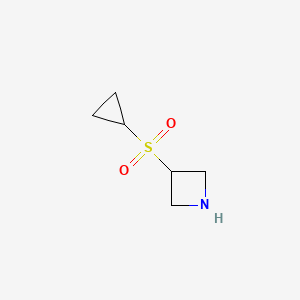
3-(Cyclopropylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylsulfonyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylsulfonyl)azetidine can be achieved through several methods. One common approach involves the reaction of cyclopropylsulfonyl chloride with azetidine under basic conditions. This method typically requires the use of a base such as triethylamine and an inert solvent like dichloromethane . Another method involves the cyclization of suitable precursors under microwave irradiation, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to ensure consistent quality and scalability. These methods leverage automated systems to control reaction parameters precisely, leading to higher yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylsulfonyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Cyclopropylsulfonyl)azetidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring strain and electronic properties enable it to bind effectively to these targets, modulating their activity . This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Cyclopropylsulfonyl)azetidine include other azetidines and aziridines, which also feature strained nitrogen-containing ring structures . Examples include:
Azetidine-2-carboxylic acid: Known for its role in peptide synthesis and as a proline analogue.
Aziridine: A three-membered ring analogue with higher ring strain and reactivity.
Uniqueness
This compound is unique due to its cyclopropylsulfonyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in organic synthesis and drug design .
Propriétés
Formule moléculaire |
C6H11NO2S |
|---|---|
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
3-cyclopropylsulfonylazetidine |
InChI |
InChI=1S/C6H11NO2S/c8-10(9,5-1-2-5)6-3-7-4-6/h5-7H,1-4H2 |
Clé InChI |
MKHVRSKFDJQJCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



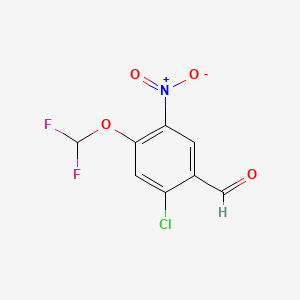
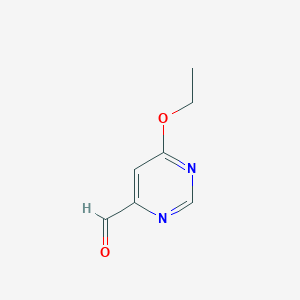
![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
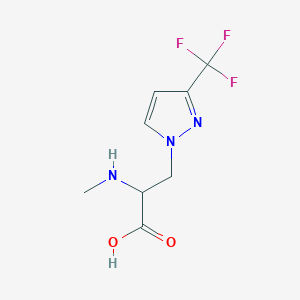
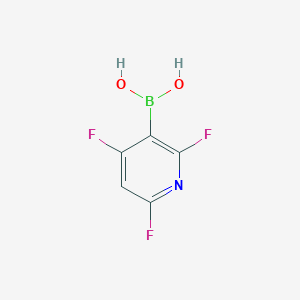
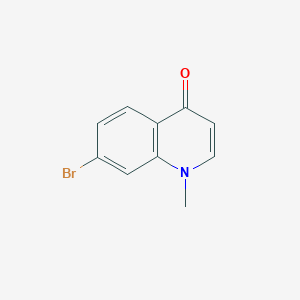
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
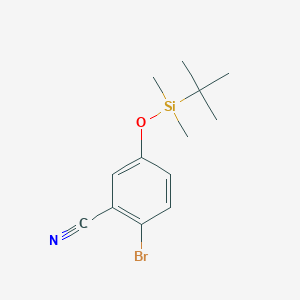
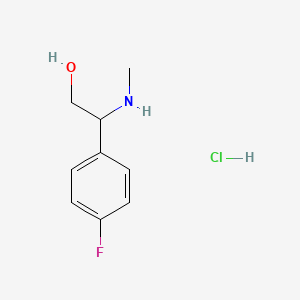
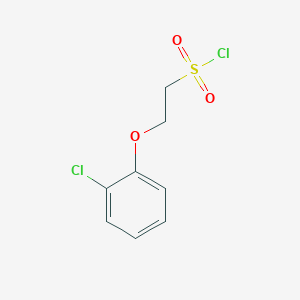
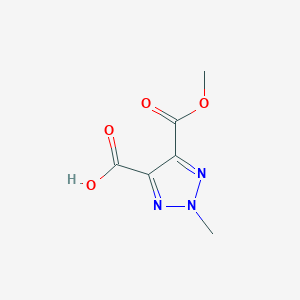
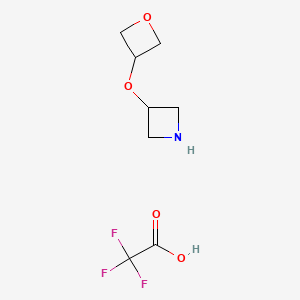
![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
